![molecular formula C22H35BrO2 B2823260 (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate CAS No. 1009668-46-5](/img/structure/B2823260.png)
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate
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Description
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate, also known as AKB48, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the cyclohexylphenol family and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Scientific Research Applications
Synthesis and Chemical Reactions
Adamantane derivatives are subjects of interest due to their unique chemical properties and potential applications. Studies have developed methods for functionalizing adamantane through reactions that yield various derivatives with potential for further chemical manipulation or biological activity testing. For instance, the synthesis and reaction of adamantane derivatives have been explored to create compounds with antimicrobial and anti-inflammatory properties (Al-Abdullah et al., 2014). Additionally, the functionalization of saturated hydrocarbons like adamantane using lead(IV) salts has been studied, indicating the versatility of adamantane in chemical synthesis (Jones & Mellor, 1976).
Antimicrobial and Anti-Proliferative Activities
Adamantane-based compounds have shown promising antimicrobial and anti-proliferative activities. For example, novel adamantane derivatives have been synthesized and tested for their in vitro antimicrobial activity against a panel of bacteria and the fungus Candida albicans, with some compounds displaying potent antibacterial activity (Al-Mutairi et al., 2019). This suggests the potential of adamantane derivatives in developing new antimicrobial agents.
Anti-Inflammatory and Hypoglycemic Activities
Research into adamantane derivatives has also explored their potential anti-inflammatory and hypoglycemic effects. Adamantane-isothiourea hybrid derivatives have been synthesized and tested for in vivo hypoglycemic activity, showing potent dose-independent reduction of serum glucose levels in diabetic rats (Al-Wahaibi et al., 2017). This highlights the therapeutic potential of adamantane derivatives in treating conditions like diabetes.
Enzyme Inhibition for Therapeutic Applications
Adamantane derivatives have been investigated for their ability to inhibit enzymes involved in disease processes. For example, esters of 4-pyridylacetic acid containing cyclohexyl or adamantyl groups have shown potent inhibition of enzymes involved in estrogen and androgen biosynthesis, indicating potential applications in cancer therapy (Mccague et al., 1990).
properties
IUPAC Name |
(4-methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BrO2/c1-13(2)18-6-14(3)4-5-19(18)25-21(24)20(23)22-10-15-7-16(11-22)9-17(8-15)12-22/h13-20H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDESLZPXEGCJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(C)C)OC(=O)C(C23CC4CC(C2)CC(C4)C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate |
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